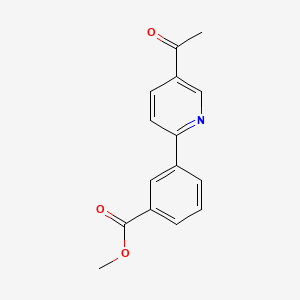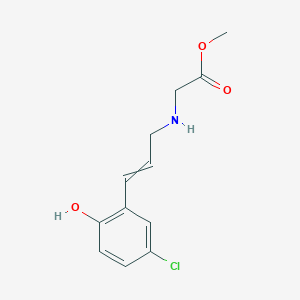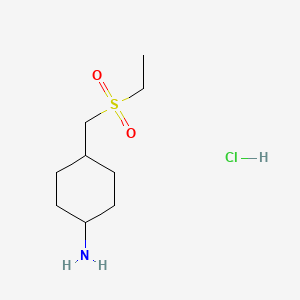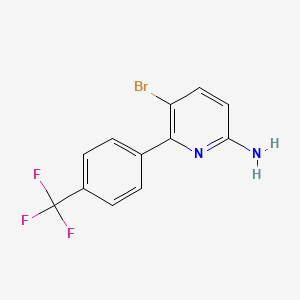![molecular formula C11H24O3Si B1412750 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde CAS No. 2167497-48-3](/img/structure/B1412750.png)
3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde
Overview
Description
3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde is an organosilicon compound with the molecular formula C11H24O3Si. This compound is notable for its use in various chemical syntheses and research applications due to its unique structural properties, which include a tert-butyldimethylsilyl (TBDMS) protecting group. The presence of this group makes the compound particularly useful in organic synthesis, where it can act as a protecting agent for alcohols and other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The general synthetic route can be summarized as follows:
Protection of Alcohol: The starting alcohol is reacted with TBDMS-Cl in an aprotic solvent like dichloromethane (DCM) to form the TBDMS-protected alcohol.
Ether Formation: The protected alcohol is then reacted with an appropriate alkylating agent to form the ether linkage.
Aldehyde Formation: The final step involves the oxidation of the terminal alcohol to form the aldehyde group, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of scalable reaction conditions, efficient purification techniques such as distillation or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be selectively removed under acidic conditions (e.g., using hydrochloric acid) or with fluoride ions (e.g., using tetrabutylammonium fluoride, TBAF).
Common Reagents and Conditions:
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Deprotection: HCl, TBAF
Major Products:
Oxidation: 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionic acid
Reduction: 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propanol
Deprotection: 3-[2-Hydroxyethoxy]propionaldehyde
Scientific Research Applications
3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of alcohols.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds where selective protection of functional groups is required.
Material Science: Utilized in the preparation of silicon-based materials and polymers.
Biological Studies: Acts as a precursor in the synthesis of biologically active molecules and probes.
Mechanism of Action
The mechanism of action of 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde primarily involves its role as a protecting group. The TBDMS group protects alcohols from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions, thereby revealing the free alcohol group for further reactions.
Comparison with Similar Compounds
- 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propanol
- 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionic acid
- 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propylamine
Comparison: Compared to these similar compounds, 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions, including nucleophilic additions and condensations. This versatility makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h7H,6,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGZEYETKHUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(6-Bromoimidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid methyl ester](/img/structure/B1412676.png)
![4-[6-(3-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412677.png)
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/structure/B1412679.png)

![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)



